molecular formula C4H2N8O4 B1417398 5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole CAS No. 30003-46-4

5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole

Cat. No.: B1417398
CAS No.: 30003-46-4
M. Wt: 226.11 g/mol
InChI Key: AHXZYSSGVZAEPX-UHFFFAOYSA-N
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Description

5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is a nitrogen-rich heterocyclic compound known for its high energy density and stability.

Mechanism of Action

Target of Action

The primary target of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy materials, particularly in the military and aerospace industry . This compound is a potential explosive that can be synthesized in two steps starting from aminoguanidinium carbonate and oxalic acid .

Mode of Action

The mode of action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involves its decomposition and reactive molecular dynamics (RMD) simulation . The form of the compound during this process is determined by the temperature of the initial reactant .

Biochemical Pathways

The biochemical pathways affected by 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involve the generation of nitrogen gas (N2) and nitrogen dioxide (NO2) during the initial heating process . These gases dominate the gas phase products during this process .

Pharmacokinetics

It’s known that the compound has high thermal stability, with decomposition temperatures of 323 °c .

Result of Action

The result of the action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy density materials. The detonation velocity and pressure of these materials depend on their density, with a high energy density trending to increase the explosive capability .

Action Environment

The action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is influenced by environmental factors such as temperature. For instance, interesting temperature jumps were found at 325 K and 350 K during the heating pattern and morphological changes under the initial thermal equilibrium . The maximum heating rate of the compound occurs at 3500 K .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole, such as amino derivatives, hydroxyl derivatives, and other substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole stands out due to its high thermal stability and density, making it a valuable compound in the development of high-energy materials. Its unique combination of stability and energetic properties makes it a preferred choice in various applications .

Properties

IUPAC Name

5-nitro-3-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXZYSSGVZAEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Reactant of Route 2
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Reactant of Route 3
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Reactant of Route 4
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Reactant of Route 5
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Reactant of Route 6
5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
Customer
Q & A

Q1: What makes DNBT a promising candidate for energetic materials?

A1: DNBT exhibits several desirable characteristics for energetic materials, including high thermal stability and promising detonation properties. [, ] Research indicates that DNBT's thermal stability surpasses that of trinitrotoluene (TNT), a widely used explosive. [] This enhanced stability stems from its tricyclic structure formed by bridging ethylene or propylene moieties. [] Furthermore, DNBT exhibits high density, a crucial factor contributing to the performance of energetic materials. [] This high density, coupled with its nitrogen-rich nature, makes DNBT and its derivatives attractive for developing high-performance explosives. [, ]

Q2: How does the structure of DNBT contribute to its high density and thermal stability?

A2: DNBT's structure plays a crucial role in its desirable properties. X-ray crystallography reveals a very high density of 1.903 g/cm³ for DNBT, likely due to the efficient packing of its planar, rigid structure. [] Introducing an N-O bond, as seen in the derivative 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO), further increases the density. [] The high thermal stability arises from the robust tricyclic ring system formed through N,N’-alkylene bridges connecting the two polynitroazole units. [] This cyclic structure restricts molecular motion, enhancing thermal stability.

Q3: What research has been done on modifying DNBT to further improve its properties?

A3: Researchers are actively exploring modifications to DNBT to enhance its performance and tailor its properties. One approach involves synthesizing salts of DNBT with nitrogen-rich cations like ammonium, hydrazinium, and guanidinium. [] These salts, characterized by vibrational and NMR spectroscopy, DSC, and X-ray diffraction, aim to boost both performance and stability. [] Another avenue explores incorporating DNBT and DNBTO as ligands in metal-organic frameworks (MOFs). [] This strategy has yielded high-density MOFs with impressive thermal stability, demonstrating the potential of DNBT-based structures for high-energy density applications. []

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